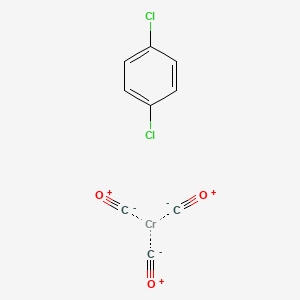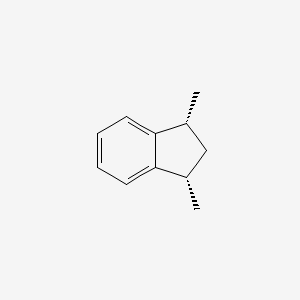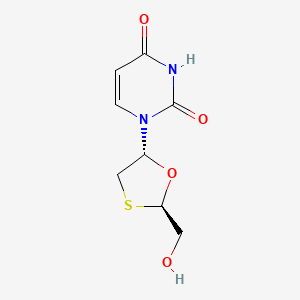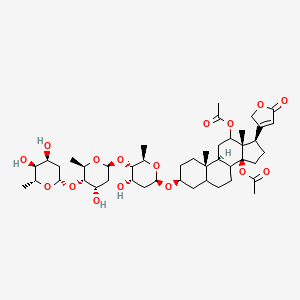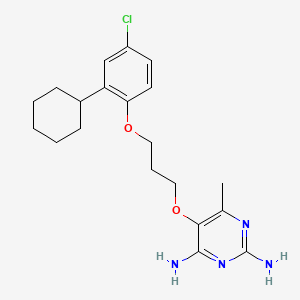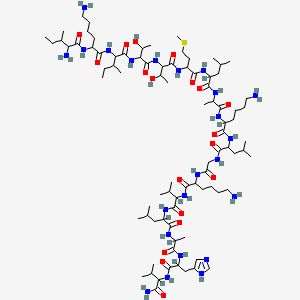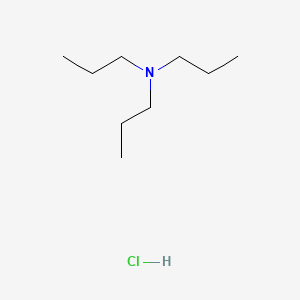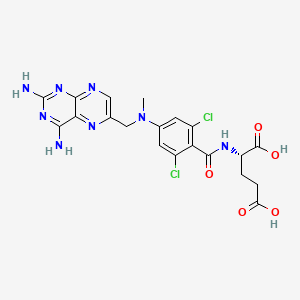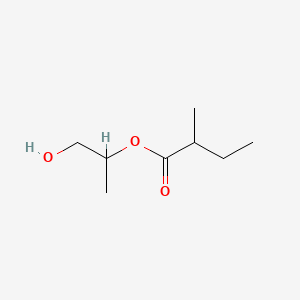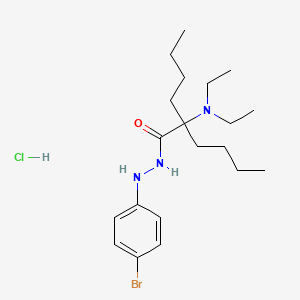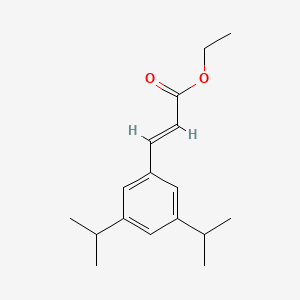
1-((1,1-Dimethylethyl)amino)-3-((5-methyl-2-(1-methylethyl)cyclohexyl)oxy)-2-propanol maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1,1-Dimethylethyl)amino)-3-((5-methyl-2-(1-methylethyl)cyclohexyl)oxy)-2-propanol maleate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and reactivity, making it a subject of interest for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1,1-Dimethylethyl)amino)-3-((5-methyl-2-(1-methylethyl)cyclohexyl)oxy)-2-propanol maleate involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of the cyclohexyl derivative, followed by the introduction of the amino group and the propanol moiety. The final step involves the formation of the maleate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like crystallization and chromatography.
化学反応の分析
Types of Reactions
1-((1,1-Dimethylethyl)amino)-3-((5-methyl-2-(1-methylethyl)cyclohexyl)oxy)-2-propanol maleate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
1-((1,1-Dimethylethyl)amino)-3-((5-methyl-2-(1-methylethyl)cyclohexyl)oxy)-2-propanol maleate has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the production of various chemical products and materials.
作用機序
The mechanism of action of 1-((1,1-Dimethylethyl)amino)-3-((5-methyl-2-(1-methylethyl)cyclohexyl)oxy)-2-propanol maleate involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 1-((1,1-Dimethylethyl)amino)-3-(cyclohexyl)oxy)-2-propanol maleate
- 1-((1,1-Dimethylethyl)amino)-3-((5-methylcyclohexyl)oxy)-2-propanol maleate
Uniqueness
1-((1,1-Dimethylethyl)amino)-3-((5-methyl-2-(1-methylethyl)cyclohexyl)oxy)-2-propanol maleate is unique due to its specific structural features, such as the presence of the 5-methyl-2-(1-methylethyl)cyclohexyl group and the maleate salt form. These features contribute to its distinct chemical and physical properties, making it different from other similar compounds.
特性
CAS番号 |
80768-76-9 |
|---|---|
分子式 |
C21H39NO6 |
分子量 |
401.5 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;1-(tert-butylamino)-3-(5-methyl-2-propan-2-ylcyclohexyl)oxypropan-2-ol |
InChI |
InChI=1S/C17H35NO2.C4H4O4/c1-12(2)15-8-7-13(3)9-16(15)20-11-14(19)10-18-17(4,5)6;5-3(6)1-2-4(7)8/h12-16,18-19H,7-11H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
HNDQHJXNRRKYBP-WLHGVMLRSA-N |
異性体SMILES |
CC1CCC(C(C1)OCC(CNC(C)(C)C)O)C(C)C.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CC1CCC(C(C1)OCC(CNC(C)(C)C)O)C(C)C.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


